4-Aminophenyl propionamide

Description

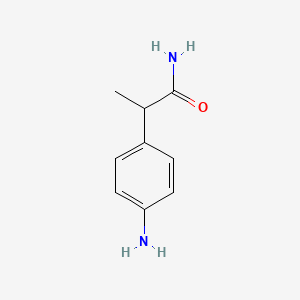

4-Aminophenyl propionamide (IUPAC: N-(4-aminophenyl)propanamide) is an aromatic amide derivative characterized by a para-aminophenyl group linked to a propionamide moiety. It serves as a key intermediate in pharmaceutical synthesis and is structurally related to impurities in acetaminophen production, such as Paracetamol Impurity B . Its chemical properties, including hydrogen-bonding capacity from the amine and amide groups, influence its reactivity and biological interactions.

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-(4-aminophenyl)propanamide |

InChI |

InChI=1S/C9H12N2O/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H2,11,12) |

InChI Key |

YVUJUJYBPUQLQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)C(=O)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution at the Aromatic Amine

The electron-rich aromatic amine group undergoes electrophilic substitution reactions. Key examples include:

a. Diazotization and Coupling

The –NH₂ group reacts with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt intermediate. This intermediate participates in coupling reactions with electron-rich aromatic compounds (e.g., phenol, aniline derivatives) to generate azo dyes or biaryl structures .

Example Reaction:

4-Aminophenyl propionamide + NaNO₂/HCl → Diazonium salt → Coupling with β-naphthol → Azo product

b. Sulfonation

Reaction with sulfonic acid derivatives (e.g., sulfonyl chlorides) introduces sulfonamide groups. For instance, this compound reacts with benzenesulfonyl chloride to form N-(4-sulfonamidophenyl)propionamide.

Acylation Reactions

The primary amine acts as a nucleophile, reacting with acylating agents:

These reactions are critical for modifying the compound’s solubility and biological activity .

Amide Hydrolysis

The propionamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (reflux) cleaves the amide bond to yield propionic acid and 4-nitroaniline (after oxidation of –NH₂) .

-

Basic Hydrolysis : NaOH/EtOH (reflux) produces propionate salts and 4-aminophenol .

Mechanism :

Oxidation Reactions

The aromatic amine is susceptible to oxidation:

-

Peracid Oxidation : Meta-chloroperbenzoic acid (mCPBA) oxidizes the –NH₂ group to a nitro (–NO₂) group, forming N-(4-nitrophenyl)propionamide .

-

Enzymatic Oxidation : Cytochrome P450 enzymes in vitro convert the amine to hydroxylamine or nitroso derivatives .

Condensation with Carbonyl Compounds

The amine reacts with aldehydes/ketones to form Schiff bases:

Example :

this compound + Benzaldehyde → N-(4-(Benzylideneamino)phenyl)propionamide

Conditions : Ethanol, catalytic acetic acid, reflux .

Complexation with Metal Ions

The amide and amine groups coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates. This property is exploited in catalytic applications and sensor development .

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Typical Yield | Applications |

|---|---|---|---|

| Diazotization | Aromatic –NH₂ | 70–85% | Dye synthesis, bioconjugation |

| Acylation | Aromatic –NH₂ | 65–90% | Prodrug design, polymer chemistry |

| Amide Hydrolysis | –CONH– | >95% | Metabolite studies, degradation |

| Schiff Base Formation | Aromatic –NH₂ | 50–75% | Metal-organic frameworks (MOFs) |

Mechanistic Insights from Metabolic Studies

In vitro metabolism studies reveal that this compound undergoes N-acetylation (via N-acetyltransferases) and oxidative deamination (via monoamine oxidases) . These transformations are critical in determining its pharmacokinetic profile and toxicity.

Comparison with Similar Compounds

N-Aryl Propionamide Derivatives

A patent by Orion Corporation highlighted N-aryl propionamide derivatives with 3-substituents (e.g., alkyl, hydroxyalkyl) on the anilide ring. These modifications enhance tissue-selective androgen receptor modulation, unlike 4-aminophenyl propionamide, which lacks such substituents. For instance, a 3-methyl-4-nitroaniline derivative exhibited 103% inhibition of 3H-mibolerone at 0.2 μM, showcasing superior receptor affinity compared to the unsubstituted 4-aminophenyl variant .

Sulfonamide-Benzothiazole Hybrids

In sulfonamide derivatives synthesized from 2-(4-aminophenyl)benzothiazole, the para-amino group enhances binding to biological targets. Meta-substituted analogs (e.g., 2-(3-aminophenyl)benzothiazole) showed reduced activity, emphasizing the critical role of the amino group’s para positioning in structure-activity relationships (SAR) .

Aminothiazole Derivatives

Aminothiazole compounds with 4-aminophenyl substituents, such as 3-{(4-aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid (6d), demonstrated potent cytotoxicity (IC₅₀: <10 μM) and antiviral activity against influenza A. In contrast, derivatives with 4-chlorophenyl or 4-trifluoromethylphenyl groups exhibited lower efficacy, underscoring the unique role of the amino group in enhancing bioactivity .

Propionamide Cyclization Products

N-Aryl propionamides, including this compound, can undergo cyclization to form β-lactams. Unlike derivatives with phenylazo groups, the amino group in this compound may hinder cyclization due to competing hydrogen-bonding interactions, as observed in studies of azoacetate cyclization .

Solubility and Reactivity

The amino group in this compound improves water solubility compared to hydroxyphenyl analogs (e.g., TP4–TP6), which require Na₂CO₃ for synthesis. This difference impacts their utility in drug formulations .

Key Data Tables

Table 1: Comparative Bioactivity of Propionamide Derivatives

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-aminophenyl propionamide, and how can purity be validated?

- Methodology : Synthesis typically involves coupling 4-aminophenol with propionyl chloride under anhydrous conditions. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is essential. Validate purity using HPLC (retention time ~1.8–2.7 minutes under reverse-phase conditions) or NMR (characteristic peaks: δ 1.1 ppm for CH₃, δ 2.4 ppm for CH₂CO, δ 6.7–7.2 ppm for aromatic protons) .

Q. How can researchers quantify this compound in mixed organic-aqueous systems?

- Methodology : Use liquid chromatography with UV detection (λ = 254 nm). Optimize separation using a C18 column and mobile phase gradients (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Internal standards like urea (retention time ~2.7–3.1 minutes) improve accuracy. Calibration curves with R² > 0.99 are critical for reproducibility .

Q. What biological assays are suitable for studying the enzymatic interactions of this compound?

- Methodology : Test inhibition of enzymes like alkaline phosphatase (ALP) via kinetic assays. Prepare substrate solutions (e.g., 4-nitrophenyl phosphate) and measure absorbance changes at 405 nm. Compare reaction rates with/without this compound to calculate IC₅₀ values. Include positive controls (e.g., levamisole for ALP inhibition) .

Advanced Research Questions

Q. How do solvent effects influence the thermodynamic properties of this compound in aqueous-alcohol solutions?

- Methodology : Conduct calorimetric studies to measure solvation enthalpy (ΔHsolv) and volumetric changes. For example, in aqueous methanol/ethanol solutions, use microcalorimetry to track heat flow and densitometry for partial molar volume calculations. Data from propionamide analogs suggest ΔHsolv becomes less exothermic with increasing alcohol content due to disrupted hydrogen bonding .

Q. What are the degradation pathways of this compound under oxidative conditions, and how can intermediates be identified?

- Methodology : Expose the compound to hydroxyl radicals (•OH) in aerosolized aqueous systems (e.g., using a flow reactor). Monitor degradation via time-resolved mass spectrometry (HRMS) and identify intermediates (e.g., propionic acid derivatives or nitro-aromatic byproducts). Rate constants (e.g., 1.1 × 10⁻¹¹ cm³/s for •OH reactions) can be derived from exponential decay models .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodology : Cross-validate assays under standardized conditions (pH, temperature, solvent). For instance, discrepancies in IC₅₀ values for ALP inhibition may arise from variations in enzyme sources (bacterial vs. mammalian) or substrate concentrations. Perform dose-response curves with triplicate measurements and statistical analysis (e.g., ANOVA with Tukey post hoc tests) .

Q. What computational approaches predict the solvation-free energy of this compound, and how reliable are group-additivity models?

- Methodology : Use molecular dynamics simulations with force fields (e.g., PARSE) to calculate ΔGpol (polar solvation energy). Compare results with experimental data from analogs like propionamide (ΔGpol ≈ −10.86 kcal/mol). Note limitations: group-additivity may fail for tertiary amides due to steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.